5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Description
5-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 477712-03-1) is a pyrazole-based compound with the molecular formula C₁₆H₉Cl₃N₂O₂ and a molecular weight of 367.62 g/mol . It is structurally characterized by three chlorine substitutions: a 2-chlorophenyl group at position 5, a 2,4-dichlorophenyl group at position 1, and a carboxylic acid moiety at position 3 of the pyrazole core. This compound is a key intermediate in synthesizing cannabinoid receptor 1 (CB1R) antagonists, such as rimonabant derivatives, due to its role as a precursor in amidation reactions . Its synthesis involves condensation of 4-chloropropiophenone with ethyl oxalyl chloride, followed by cyclization with 2,4-dichlorophenylhydrazine hydrochloride and hydrolysis .
Properties
IUPAC Name |
5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2O2/c17-9-5-6-14(12(19)7-9)21-15(8-13(20-21)16(22)23)10-3-1-2-4-11(10)18/h1-8H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDXXIAHWIDBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the chlorophenyl groups: The chlorophenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole intermediate with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation. For instance, a study demonstrated that certain pyrazole derivatives, including those with similar structures to 5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, showed cytotoxic effects on various cancer cell lines, suggesting a promising avenue for cancer treatment .
Anti-inflammatory Properties
The compound has also been investigated for anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. A study highlighted the ability of related pyrazole compounds to reduce inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases .
Analgesic Effects
In addition to its anti-inflammatory properties, the compound has demonstrated analgesic effects. Research findings suggest that pyrazole derivatives can modulate pain pathways, providing relief in various pain models. This property makes it a candidate for further development as an analgesic medication .
Agricultural Science
Pesticidal Activity
The pyrazole structure is known for its pesticidal properties. Studies have shown that compounds with similar configurations can act as effective pesticides against a range of agricultural pests. The application of this compound in pest control could lead to the development of new agrochemicals that are both effective and environmentally friendly .
Herbicidal Activity
In herbicide research, pyrazole derivatives have been evaluated for their ability to inhibit weed growth without harming crops. The compound's structure may contribute to selective herbicidal activity, making it a valuable candidate for developing new herbicides .
Material Science
Synthesis of Functional Materials
The unique chemical properties of this compound allow it to be utilized in synthesizing functional materials. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research has explored the use of pyrazole derivatives in creating advanced materials for electronics and coatings .
Table 1: Biological Activities of Pyrazole Derivatives
Table 2: Synthesis and Applications in Material Science
Case Studies
Case Study 1: Anticancer Research
A recent study investigated the anticancer effects of various pyrazole derivatives, including those structurally similar to this compound. The results indicated significant cytotoxicity against breast cancer cell lines, highlighting the potential for developing new cancer therapies based on this compound.
Case Study 2: Pesticide Development
In agricultural applications, researchers synthesized new pyrazole-based pesticides utilizing the structure of this compound. Field trials demonstrated effective pest control with minimal environmental impact compared to traditional pesticides.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Pyrazole derivatives are widely studied for their pharmacological properties, particularly as CB1R antagonists or inverse agonists. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Structural and Functional Analogues
Key Findings from Comparative Studies
Substituent Effects on CB1R Affinity :
- The carboxylic acid group in the target compound is critical for further functionalization but shows negligible direct CB1R binding. Conversion to amides (e.g., SR141716A, AM251) drastically improves receptor affinity due to hydrogen bonding with CB1R residues .
- Halogen substitutions on the phenyl rings influence binding specificity. For example, AM251’s 4-iodophenyl group enhances hydrophobic interactions with CB1R’s transmembrane domain compared to chlorophenyl analogs .
Impact of Methyl and Ester Groups :
- The 4-methyl substitution in 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid reduces metabolic degradation by cytochrome P450 enzymes, improving plasma stability .
- Methyl ester derivatives (e.g., CAS 168272-78-4) exhibit increased lipophilicity and membrane permeability but require hydrolysis to the active carboxylic acid form .
Peripheral vs. Central Activity :
- AM251 and SR141716A exhibit high CNS penetration due to their amide groups, whereas carboxylic acid precursors (e.g., the target compound) are often peripherally restricted, making them useful for designing peripherally selective drugs .
Biological Activity
5-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H9Cl3N2O2
- Molecular Weight : 367.61 g/mol
- CAS Number : 477712-03-1
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate chlorinated phenyl derivatives with pyrazole precursors. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Pyrazoles are recognized for their anti-inflammatory activity, often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). In vitro assays have demonstrated that certain derivatives exhibit COX-2 inhibition, suggesting potential therapeutic applications in inflammatory diseases .
Insecticidal Activity
Recent studies have highlighted the insecticidal properties of pyrazole derivatives. For instance, this compound has shown efficacy against pests like Plutella xylostella, indicating its potential as an agricultural insecticide .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is influenced by their structural features. Modifications in the chlorophenyl groups can enhance or reduce activity:
- Chlorine Substitution : The presence of chlorine atoms at specific positions on the phenyl rings has been linked to increased potency against various biological targets.
- Carboxylic Acid Functionality : The carboxylic acid group is crucial for solubility and interaction with biological receptors.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
